1-(alpha-Naphthoxy)-2-hydroxy-3-guanidinopropane sulfate
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Overview
Description
1-(alpha-Naphthoxy)-2-hydroxy-3-guanidinopropane sulfate is a complex organic compound that features a naphthoxy group, a hydroxy group, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(alpha-Naphthoxy)-2-hydroxy-3-guanidinopropane sulfate typically involves multiple steps. One common method starts with the nitration of naphthalene to produce 1-nitronaphthalene, which is then hydrogenated to form 1-naphthylamine. This intermediate undergoes further reactions to introduce the hydroxy and guanidine groups, followed by sulfonation to yield the final sulfate compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(alpha-Naphthoxy)-2-hydroxy-3-guanidinopropane sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The naphthoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
1-(alpha-Naphthoxy)-2-hydroxy-3-guanidinopropane sulfate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(alpha-Naphthoxy)-2-hydroxy-3-guanidinopropane sulfate involves its interaction with molecular targets such as enzymes and receptors. The naphthoxy group can facilitate binding to hydrophobic pockets, while the guanidine moiety can form hydrogen bonds and ionic interactions with active sites. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1-Naphthol: Shares the naphthoxy group but lacks the hydroxy and guanidine functionalities.
1-Naphthaleneacetic acid: Contains a naphthalene ring with an acetic acid group, used as a plant growth regulator.
Alpha-naphthoxy propionic acid: Similar naphthoxy structure but different functional groups and applications .
Uniqueness: 1-(alpha-Naphthoxy)-2-hydroxy-3-guanidinopropane sulfate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63273-96-1 |
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Molecular Formula |
C14H19N3O6S |
Molecular Weight |
357.38 g/mol |
IUPAC Name |
[amino(azaniumylidene)methyl]-(2-hydroxy-3-naphthalen-1-yloxypropyl)azanium;sulfate |
InChI |
InChI=1S/C14H17N3O2.H2O4S/c15-14(16)17-8-11(18)9-19-13-7-3-5-10-4-1-2-6-12(10)13;1-5(2,3)4/h1-7,11,18H,8-9H2,(H4,15,16,17);(H2,1,2,3,4) |
InChI Key |
GSIRBUXXPIRHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(C[NH2+]C(=[NH2+])N)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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